Tosyl cyanide
Overview
Description
Biochemical Analysis
Biochemical Properties
Tosyl cyanide plays a significant role in biochemical reactions. It acts as a cyanating agent, transferring the cyanide group to various substrates . It can interact with a variety of biomolecules, including enzymes and proteins, through its electrophilic cyanide group . The nature of these interactions is largely dependent on the specific biochemical context and the other reactants involved.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a cyanating agent. It can transfer its cyanide group to various substrates, leading to the formation of new compounds . This can result in changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Temporal Effects in Laboratory Settings
It is known that this compound can undergo various reactions under mild conditions
Metabolic Pathways
It is known that cyanide, a group present in this compound, is metabolized via the liver enzyme rhodanese
Preparation Methods
Tosyl cyanide can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl chloride with sodium cyanide under controlled conditions. This reaction typically requires anhydrous solvents and is conducted at low temperatures to prevent decomposition . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Tosyl cyanide undergoes a variety of chemical reactions, including:
Cyanation: this compound is used as a cyanating agent in the presence of photocatalysts like benzophenone.
Sulfonylation: It can also act as a sulfonylating agent, transferring the sulfonyl group to various nucleophiles.
Cycloaddition Reactions: this compound participates in hetero-Diels-Alder reactions with silyl enol ethers, forming hydrolytically sensitive adducts.
Scientific Research Applications
Tosyl cyanide has numerous applications in scientific research:
Organic Synthesis: It is used in the synthesis of heterocyclic compounds and organometallic complexes.
Pharmaceutical Chemistry: This compound is employed in the synthesis of various pharmaceutical intermediates and active compounds.
Peptide Synthesis: It finds utility in the synthesis of peptides, where it acts as an electrophilic reagent.
Material Science: This compound is used in the preparation of polyfunctional nitriles and other advanced materials.
Mechanism of Action
The mechanism of action of tosyl cyanide involves its ability to act as an electrophilic reagent. It reacts with nucleophiles, transferring the cyanide or sulfonyl group to the target molecule. In photocatalytic reactions, this compound undergoes photon-induced hydrogen abstraction, leading to the formation of radical intermediates that facilitate the cyanation or sulfonylation process .
Comparison with Similar Compounds
Tosyl cyanide is unique compared to other cyanating agents due to its dual functionality as both a cyanating and sulfonylating agent. Similar compounds include:
Trimethylsilyl cyanide (TMSCN): A commonly used cyanating agent but lacks sulfonylating capability.
Potassium cyanide (KCN): A highly toxic cyanating agent used in various industrial processes.
Copper(I) thiophene-2-carboxylate: Used in palladium-catalyzed cyanation reactions but does not offer the same versatility as this compound.
This compound’s ability to participate in both cyanation and sulfonylation reactions under mild conditions makes it a valuable reagent in organic synthesis and pharmaceutical chemistry.
Properties
IUPAC Name |
(4-methylphenyl)sulfonylformonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONIMGVUGJVFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172685 | |
Record name | p-Toluenesulphonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19158-51-1 | |
Record name | 4-Methylbenzenesulfonyl cyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19158-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulphonyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluenesulphonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluenesulphonyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for tosyl cyanide?
A1: this compound (R = p-tolyl) has the molecular formula C8H7NO2S and a molecular weight of 181.23 g/mol. Key spectroscopic data includes a melting point of 49-50°C. []
Q2: How is this compound typically prepared?
A2: Sulfonyl cyanides, including this compound, are most effectively synthesized by reacting the sodium salt of a sulfinic acid with cyanogen chloride. Published procedures detail the specific preparation methods for this compound [] and methanesulfonyl cyanide. []
Q3: What are the primary reactive functionalities of this compound?
A3: this compound serves as a source of both the nitrile group (+CN) and the cyano radical (˙CN), making it valuable in various synthetic transformations. []
Q4: How is this compound utilized in [4+2] cycloaddition reactions?
A4: The nitrile group in this compound acts as a dienophile in [4+2] cycloadditions, specifically Diels-Alder reactions. Under mild conditions, it reacts with dienes like 2,3-dimethyl-1,3-butadiene, isoprene, and 1,3-butadiene, yielding 2-tosylpyridines and 3,6-dihydro-2-pyridones upon dehydrogenation and hydrolysis, respectively, of the intermediate cycloadducts. []
Q5: Can this compound participate in reactions other than cycloadditions?
A5: Yes, this compound can act as a C-sulfinylating agent. Under basic conditions, it reacts with 4-hydroxycoumarins and similar heterocycles to produce 3-sulfinylated products in high yields. This reaction is proposed to proceed through the in situ formation of sulfinyl cyanate, generated from the base-catalyzed rearrangement of TsCN. []
Q6: How is this compound employed in cyanation reactions?
A6: this compound serves as a convenient cyanide source in various cyanation reactions. * Photoinduced Cyanation: Under visible light and photoredox catalysis, TsCN facilitates the direct cyanation of C(sp3)–H bonds, transforming unreactive C–H bonds into C–CN bonds. [] This methodology offers a valuable tool for selective one-carbon elongation in complex molecule synthesis. * Radical Cyanation: In the presence of organic photoredox catalysts, TsCN participates in the cyanation of bromoarenes. This process involves a silyl-radical-mediated bromine abstraction, generating an aryl radical that reacts with TsCN to yield the aromatic nitrile. []* Hydrocyanation: Cobalt catalysts enable the hydrocyanation of olefins using TsCN, providing a mild and efficient approach for introducing the cyano group across a double bond. [, ]
Q7: What is the role of this compound in the synthesis of thiadiazoles?
A7: this compound plays a crucial role in the synthesis of novel 1,2,4-thiadiazoles bearing a di-tert-butylphenol substituent at the thiadiazole 3-position. The reaction involves a thermally generated nitrile sulfide that undergoes a 1,3-dipolar cyclization with this compound. This process forms a thiadiazole intermediate containing a labile 5-tosyl substituent. [, ]
Q8: How does this compound react with norbornadiene?
A8: this compound exhibits diverse reactivity with norbornadiene. It undergoes a [2 + 2 + 2]-cycloaddition (Homo-Diels-Alder reaction) to form a nortricyclene-derived tetracyclic lactam. Additionally, it participates in homo-conjugate 1,4-addition reactions to yield two other nortricyclene derivatives. [, ]
Q9: Can this compound participate in reactions with stereochemical control?
A9: Yes, this compound participates in stereoselective reactions. For example, it enables the selective synthesis of α,α-disubstituted β-ketiminonitriles via the electrophilic cyanation of β,β-disubstituted enesulfinamides. Depending on the stereoisomer of the starting enesulfinamide, any of the four stereoisomers of the target compound can be obtained. []
Q10: Are there any unusual mechanistic features associated with this compound reactions?
A10: Yes, the hydrolysis of the cycloaddition product formed from this compound and cyclopentadiene proceeds through an unusual mechanism. 18O labeling experiments suggest the involvement of a specific intermediate (intermediate 6) during the hydrolysis, leading to the formation of the lactam 2-azabicyclo[2.2.1]hept-5-en-3-one. [, ]
Q11: Are there any safety considerations when handling this compound?
A11: Yes, caution is advised when handling this compound. Reports indicate that it can occasionally undergo violent decomposition during drying. [] Therefore, using it in a well-ventilated area, such as a fume hood, is recommended.
Q12: What is the recommended storage for methanesulfonyl cyanide?
A12: Methanesulfonyl cyanide exhibits good stability when stored in a tightly sealed container at or below 0°C. It can be stored for extended periods without significant loss of purity and can be distilled without decomposition under appropriate conditions. []
Q13: What are potential areas for future research involving this compound?
A13: Given its versatility, several avenues exist for future research with this compound. * Exploring new catalytic applications beyond those already established, such as asymmetric catalysis. * Developing milder and more sustainable reaction conditions for its transformations.* Expanding its use in the synthesis of complex natural products and pharmaceuticals.
Q14: What are the advantages of using organic photoredox catalysts with this compound?
A14: Organic photoredox catalysts offer several advantages when used with TsCN:* Mild reaction conditions: These reactions typically proceed at room temperature, minimizing the formation of unwanted side products.* Metal-free systems: They provide an environmentally friendlier alternative to traditional metal-based catalysts.* Redox-neutral conditions: This avoids the need for stoichiometric amounts of oxidants or reductants, improving atom economy. []
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